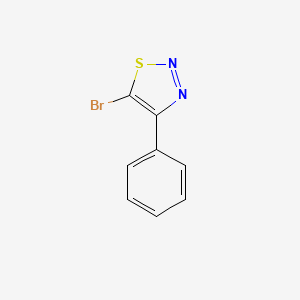

5-Bromo-4-phenyl-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

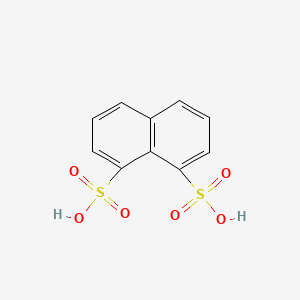

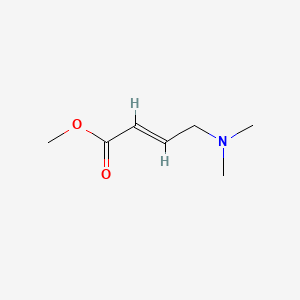

5-Bromo-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H5BrN2S . It is a derivative of thiadiazole, a class of compounds that have been studied extensively in medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Bromo-4-phenyl-1,2,3-thiadiazole, often involves the use of hydrazonoyl halides with various reagents . For instance, one method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-phenyl-1,2,3-thiadiazole can be analyzed using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . These methods can provide detailed information about the compound’s structure and physiochemical properties .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives, including 5-Bromo-4-phenyl-1,2,3-thiadiazole, have been found to exhibit a wide range of chemical reactivities. They can undergo various reactions to form different compounds, which can be used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Thiadiazole derivatives, such as 5-Bromo-4-phenyl-1,2,3-thiadiazole, have been studied extensively in medicinal chemistry due to their potential as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .

Antiviral Agents

Thiadiazole derivatives also exhibit antiviral properties . Their ability to cross cellular membranes makes them effective against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Antibacterial Agents

Thiadiazole derivatives have shown antibacterial properties . Their ability to cross cellular membranes allows them to interact with bacterial cells, potentially inhibiting their growth and proliferation .

Antifungal Agents

In addition to their antibacterial properties, thiadiazole derivatives also exhibit antifungal activities . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Agents

Thiadiazole derivatives have been found to possess anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases .

Antitubercular Agents

Thiadiazole derivatives have demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Antiparasitic Agents

Thiadiazole derivatives have shown antiparasitic activities . This suggests potential applications in the treatment of parasitic infections .

Antineoplastic Agents

Thiadiazole derivatives have been found to possess antineoplastic properties . This suggests potential applications in the treatment of neoplastic diseases .

Safety and Hazards

Zukünftige Richtungen

Thiadiazole derivatives, including 5-Bromo-4-phenyl-1,2,3-thiadiazole, have shown potential in various areas of research, particularly in the development of new antitumor agents . Future research may focus on further exploring the biological activities of these compounds and developing more effective synthesis methods .

Wirkmechanismus

Target of Action

It is known that thiadiazole derivatives, which include 5-bromo-4-phenyl-1,2,3-thiadiazole, can interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It is known that molecules containing a thiadiazole ring, such as 5-bromo-4-phenyl-1,2,3-thiadiazole, can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

It is known that thiadiazole derivatives can have a broad impact on various biochemical pathways due to their ability to interact with multiple biological targets .

Pharmacokinetics

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, which may influence their bioavailability .

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, potentially leading to various molecular and cellular effects .

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

Eigenschaften

IUPAC Name |

5-bromo-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSSGJWFVIEENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-phenyl-1,2,3-thiadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)

![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)

![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)

![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)